molecular formula C20H20Cl2N2O2 B3702167 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B3702167
M. Wt: 391.3 g/mol
InChI Key: LZVQDHFNZZYGPB-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a piperidine ring substituted with chlorobenzoyl and chloromethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: Starting from a suitable precursor, such as a substituted benzene, the piperidine ring can be formed through cyclization reactions.

    Introduction of the chlorobenzoyl group: This step involves the acylation of the piperidine ring using 4-chlorobenzoyl chloride in the presence of a base like pyridine.

    Attachment of the chloromethylphenyl group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 3-chloro-4-methylphenylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Use of catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Bases: Pyridine, sodium hydroxide.

Major Products Formed

    Oxidation products: Depending on the conditions, oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction products: Reduction typically yields the corresponding amine or alcohol.

    Substitution products: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide involves interaction with specific molecular targets:

    Molecular targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways involved: It could modulate signaling pathways related to inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide: Similar structure but lacks the additional chlorine atom.

    1-(4-chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Similar structure but lacks the methyl group.

Uniqueness

1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O2/c1-13-2-7-17(12-18(13)22)23-19(25)14-8-10-24(11-9-14)20(26)15-3-5-16(21)6-4-15/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVQDHFNZZYGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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